

# Application Note and Protocol: Intracellular pH Measurement Using Fluorescein Dipropionate

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## Compound of Interest

Compound Name: *Fluorescein dipropionate*

Cat. No.: *B1604501*

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## Authored by: A Senior Application Scientist

## Introduction: The Critical Role of Intracellular pH in Cellular Function

Intracellular pH (pHi) is a tightly regulated physiological parameter crucial for a myriad of cellular processes, including enzyme activity, cell proliferation, apoptosis, ion transport, and metabolic homeostasis.<sup>[1][2]</sup> The cytosol of most cells is maintained at a pH of approximately 7.2, and deviations from this narrow range can have profound effects on cellular health and function. Consequently, the accurate measurement of pHi is of paramount importance in fundamental biological research and drug development. Fluorescent probes have emerged as invaluable tools for monitoring pHi in living cells due to their high sensitivity and spatial resolution. Among these, **Fluorescein dipropionate** (FDP) offers a reliable method for determining cytosolic pH.

## Principle of Fluorescein Dipropionate as an Intracellular pH Probe

**Fluorescein dipropionate** is a cell-permeant, non-fluorescent compound. Its lipophilic nature allows it to readily cross the plasma membrane of living cells. Once inside the cell, ubiquitous intracellular esterases cleave the propionate groups, releasing the polar, fluorescent molecule fluorescein.<sup>[3]</sup> This enzymatic conversion effectively traps the fluorescein within the cytoplasm.

The fluorescence of fluorescein is highly dependent on the surrounding pH.<sup>[4][5][6][7]</sup> The molecule exists in different ionic forms depending on the proton concentration, with the dianionic form being the most fluorescent.<sup>[6][7]</sup> The pKa of fluorescein is approximately 6.4, making it a suitable indicator for measuring pH changes within the physiological range of the cytoplasm.<sup>[5][6]</sup> The fluorescence intensity of fluorescein increases with increasing pH. By measuring the fluorescence intensity, one can accurately determine the intracellular pH.

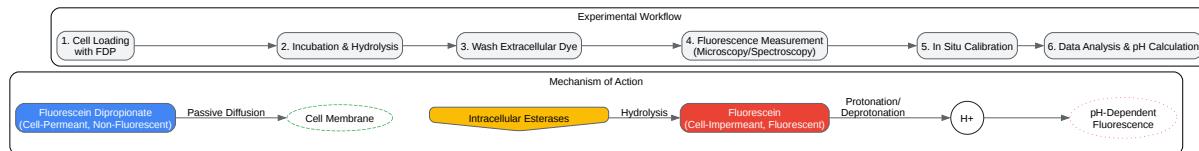
For more precise measurements that are independent of dye concentration, cell path length, and photobleaching, a ratiometric approach is often employed. This involves exciting the intracellular fluorescein at two different wavelengths and calculating the ratio of the emitted fluorescence intensities.

## Key Properties of Fluorescein for Intracellular pH Measurement

Property	Value	Reference
pKa	~6.4	[5][6]
Excitation Maximum (pH-sensitive)	~490 nm	[5][6]
Emission Maximum	~514-520 nm	[5][8]
Isoabsorptive Point	~460 nm	[5]
Molecular Weight	332.31 g/mol	[9]

## Mechanism of Action and Experimental Workflow

The following diagram illustrates the mechanism of FDP for intracellular pH measurement and the general experimental workflow.



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Caption: Mechanism of FDP and experimental workflow.

## Detailed Protocol for Intracellular pH Measurement using FDP

This protocol provides a general guideline for measuring pH<sub>i</sub> in cultured mammalian cells. Optimization may be required for specific cell types and experimental conditions.

### Materials and Reagents

- **Fluorescein dipropionate (FDP)**
- Dimethyl sulfoxide (DMSO), anhydrous
- Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
- HEPES buffer solution (1 M)
- Probenecid (optional, for cell types that actively extrude organic anions)[10]
- Nigericin (for in situ calibration)

- Valinomycin (for in situ calibration)[[11](#)]
- Potassium chloride (KCl)
- Calibration buffers with known pH values (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0)

## Equipment

- Fluorescence microscope with appropriate filter sets (e.g., FITC filter) or a fluorescence plate reader/spectrofluorometer
- Cell culture incubator
- Laminar flow hood
- Standard cell culture supplies (e.g., plates, flasks, pipettes)

## Step-by-Step Methodology

### 1. Reagent Preparation

- FDP Stock Solution (1-10 mM): Dissolve FDP in anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.
- Loading Buffer: Prepare a working solution of FDP in HBSS or your desired physiological buffer. The final concentration of FDP typically ranges from 1 to 10 µM. It is recommended to pre-warm the buffer to 37°C. If using probenecid, add it to the loading buffer at a final concentration of 1-2.5 mM.[[10](#)]
- Calibration Buffers: Prepare a series of buffers with varying pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) containing a high concentration of potassium (e.g., 120-140 mM KCl). These buffers should also contain the ionophores nigericin (e.g., 5-10 µM) and valinomycin (e.g., 5-10 µM) to equilibrate the intracellular and extracellular pH.[[11](#)]

### 2. Cell Preparation and Loading

- Adherent Cells: Plate cells on glass-bottom dishes or multi-well plates and allow them to adhere overnight.

- Suspension Cells: Harvest cells and resuspend them in a suitable buffer.
- Loading: Remove the culture medium and wash the cells once with pre-warmed HBSS. Add the FDP loading buffer to the cells and incubate for 30-60 minutes at 37°C in a cell culture incubator. The optimal loading time and FDP concentration should be determined empirically for each cell type to ensure sufficient signal without causing cytotoxicity.[\[12\]](#)[\[13\]](#)[\[14\]](#)

### 3. Washing

- After incubation, remove the loading buffer and wash the cells 2-3 times with pre-warmed HBSS to remove any extracellular FDP. This step is crucial to minimize background fluorescence.

### 4. Fluorescence Measurement

- Immediately proceed with fluorescence measurement using a fluorescence microscope, plate reader, or spectrofluorometer.
- For ratiometric measurements, excite the cells at approximately 490 nm (pH-sensitive) and 440 nm (pH-insensitive isosbestic point) and measure the emission at ~520 nm.
- For single-wavelength measurements, excite at ~490 nm and record the emission at ~520 nm.

### 5. In Situ Calibration

- To convert fluorescence intensity ratios into absolute pH values, an in situ calibration is essential.[\[15\]](#)
- After recording the fluorescence from your experimental samples, treat the cells with the prepared calibration buffers containing nigericin and valinomycin.
- Incubate the cells with each calibration buffer for 5-10 minutes to allow the intracellular and extracellular pH to equilibrate.
- Measure the fluorescence intensity ratio for each known pH value.

- Plot the fluorescence ratio against the corresponding pH of the calibration buffer to generate a calibration curve.
- Use the equation derived from the calibration curve to convert the fluorescence ratios of your experimental samples to pHi values.



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Caption: In Situ Calibration Workflow.

## Data Analysis and Interpretation

The ratio of the fluorescence intensities obtained from the two excitation wavelengths is calculated for each experimental condition and for each point on the calibration curve. The calibration curve is typically fitted to a sigmoidal function. The pHi of the experimental samples can then be determined by interpolating their fluorescence ratios on this curve.

## Considerations and Troubleshooting

- Phototoxicity and Photobleaching: Fluorescein can be susceptible to photobleaching and can generate reactive oxygen species upon illumination, potentially leading to cytotoxicity.[\[6\]](#)[\[12\]](#) It is advisable to use the lowest possible excitation light intensity and exposure time.
- Dye Leakage: Although fluorescein is a polar molecule, some leakage from cells can occur over time.[\[16\]](#) Performing measurements promptly after washing is recommended. The use of probenecid can help reduce leakage in some cell types.[\[10\]](#)
- Intracellular Compartmentalization: FDP may accumulate in organelles other than the cytoplasm. It is important to verify the localization of the dye using fluorescence microscopy.
- Comparison with Other Dyes: While FDP is a reliable probe, other dyes like BCECF (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein) are also widely used and offer

advantages such as a pKa closer to physiological pH (~6.98) and better intracellular retention due to their negative charges.[2][16]

Feature	Fluorescein (from FDP)	BCECF
pKa	~6.4	~6.98
Intracellular Retention	Moderate	Good
Ratiometric Measurement	Yes (Excitation Ratio)	Yes (Excitation Ratio)
Advantages	Simple structure, widely available	pKa ideal for cytosolic pH, better retention
Disadvantages	Lower pKa, potential for leakage	More complex structure

## Conclusion

**Fluorescein dipropionate** provides a robust and accessible method for the measurement of intracellular pH. By understanding the underlying principles of its mechanism and following a carefully designed protocol that includes *in situ* calibration, researchers can obtain reliable and quantitative data on this critical physiological parameter. As with any experimental technique, proper controls and optimization are key to achieving accurate and reproducible results.

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